2-(Piperidin-1-yl)nicotinonitrile
Overview
Description
2-(Piperidin-1-yl)nicotinonitrile is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidone analogs, which include 2-(Piperidin-1-yl)nicotinonitrile, have been synthesized through various methods. These methods often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthesis of piperidine derivatives has been a subject of extensive research, with more than 7000 piperidine-related papers published in the last five years .Molecular Structure Analysis
The molecular structure of 2-(Piperidin-1-yl)nicotinonitrile is determined by its chemical formula, C11H13N3 . The compound’s structure is influenced by the presence of the piperidine ring, which consists of five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis
Piperidine derivatives, including 2-(Piperidin-1-yl)nicotinonitrile, are involved in various chemical reactions. These reactions often involve hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Novel Rearrangements and Derivative Formation
Research demonstrates that 2-(Piperidin-1-yl)nicotinonitrile can undergo novel rearrangement reactions to form various derivatives. Moustafa et al. (2011) observed the formation of 2-piperidinyl-tetrahydroquinolinones through reactions of enaminonitrile with 1,3-cyclohexanedione derivatives, highlighting its potential in synthetic organic chemistry Moustafa, Al-Mousawi, & Elnagdi, 2011.
Fluorophore-based Nicotinonitriles
Hussein et al. (2019) developed a method for synthesizing nicotinonitrile derivatives incorporating pyrene and fluorene moieties. These compounds exhibited strong blue-green fluorescence emission, suggesting applications in material science and photophysical studies Hussein, El Guesmi, & Ahmed, 2019.
Corrosion Inhibition
Kaya et al. (2016) investigated piperidine derivatives for their corrosion inhibition properties on iron, using molecular dynamics simulations and quantum chemical calculations. This research implies potential applications of 2-(Piperidin-1-yl)nicotinonitrile in corrosion prevention Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016.
IKK-β Inhibitors
Murata Toshiki and colleagues (2004) synthesized and evaluated 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivatives, including 2-(Piperidin-1-yl)nicotinonitrile, as I kappaB kinase beta (IKK-beta) inhibitors. This suggests its potential application in the development of anti-inflammatory agents Murata Toshiki et al., 2004.
Antibacterial Agents
A study by Mekky and Sanad (2022) revealed that nicotinonitrile-linked hybrids with chromene units showed promising antibacterial activity against various strains, indicating the potential of 2-(Piperidin-1-yl)nicotinonitrile in antibacterial applications Mekky & Sanad, 2022.
Heteroaromatic Annulations
Pratap et al. (2007) demonstrated an efficient synthesis of 8-amino-2,5-diaryl-1,9,9b-triazaphenalene-4-carbonitriles through base-catalyzed heteroaromatic annulations of 6-aryl-4-(piperidin-1-yl)-2H-pyran-2-one-3-carbonitriles Pratap, Roy, Kushwaha, Goel, Roy, & Ram, 2007.
Future Directions
The future of research on 2-(Piperidin-1-yl)nicotinonitrile and similar compounds lies in the development of fast and cost-effective methods for their synthesis. This is an important task of modern organic chemistry. Furthermore, the pharmaceutical applications of synthetic and natural piperidines will continue to be explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
2-piperidin-1-ylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVJDHRFGUCEDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377232 | |
Record name | 2-(Piperidin-1-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)nicotinonitrile | |
CAS RN |
34595-23-8 | |
Record name | 2-(1-Piperidinyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34595-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Piperidin-1-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34595-23-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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